Cas no 39815-40-2 (Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI))
![Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI) structure](https://it.kuujia.com/scimg/cas/39815-40-2x500.png)
39815-40-2 structure
Nome del prodotto:Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI)
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI)
- Epitulipinolide diepoxide
- Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-m...
- Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7
- [ "" ]
- 39815-40-2
- Epitulipinolidediepoxide
- AKOS040762566
- [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0^{2,4.0^{7,9]pentadecan-11-yl] acetate
- epi-Tulipinolide diepoxide
- DA-52954
-
- Inchi: InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11-,12+,13+,14-,16-,17-/m1/s1
- Chiave InChI: WVJZWGBZQIZLSZ-ORPMZVJSSA-N
- Sorrisi: CC(O[C@@H]1C[C@]2(O[C@@H]2CC[C@]2(O[C@@H]2[C@H]2OC(C(=C)[C@@H]12)=O)C)C)=O
Proprietà calcolate
- Massa esatta: 322.14200
- Massa monoisotopica: 322.14163842g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 600
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.7Ų
- XLogP3: 1.3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 463.6±45.0 °C at 760 mmHg
- Punto di infiammabilità: 205.3±28.8 °C
- PSA: 77.66000
- LogP: 1.51480
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI) Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095348-5mg |
Epitulipinolide diepoxide |
39815-40-2 | 98% | 5mg |
¥1897.00 | 2024-05-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E54070-5mg |
Epitulipinolide diepoxide |
39815-40-2 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 | |
TargetMol Chemicals | TN5329-5 mg |
Epitulipinolide diepoxide |
39815-40-2 | 98% | 5mg |
¥ 11,585 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5329-5 mg |
Epitulipinolide diepoxide |
39815-40-2 | 5mg |
¥5065.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5329-5mg |
Epitulipinolide diepoxide |
39815-40-2 | 5mg |
¥ 11585 | 2024-07-20 | ||
A2B Chem LLC | AF82789-5mg |
Epitulipinolide diepoxide |
39815-40-2 | 98.5% | 5mg |
$660.00 | 2024-04-20 |
Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI) Letteratura correlata
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
39815-40-2 (Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-,(1aR,1bS,4aR,5R,6aR,7aR,9aR)- (9CI)) Prodotti correlati
- 29552-41-8(Parthenolide)
- 41059-80-7(Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)
- 20554-84-1(Parthenolide)
- 2138215-87-7(4-[2-(4-ethoxyphenyl)ethynyl]-1H-pyrazole)
- 53590-62-8((7-Chloro-1H-indol-2-yl)methanol)
- 2227904-47-2(tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate)
- 2138028-33-6(1-Azaspiro[4.5]decan-2-one, 4-(4-thiazolyl)-)
- 2138551-55-8(4-Tert-butyl-3-[4-(fluoromethyl)piperidin-1-yl]cyclohexan-1-ol)
- 2228172-24-3(tert-butyl N-3-amino-2-(2,4,5-trimethylphenyl)propylcarbamate)
- 1890684-00-0(tert-butyl N-{5-1-(aminomethyl)cyclohexyl-2-chlorophenyl}carbamate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso